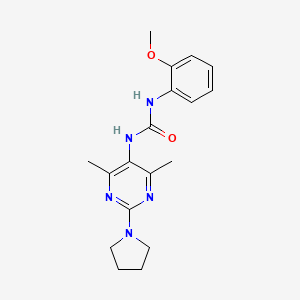
1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C18H23N5O2 and its molecular weight is 341.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound features a pyrimidine ring, a urea functional group, and a methoxyphenyl moiety, which contribute to its biological activity. This article reviews the biological activities associated with this compound, including its mechanism of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Pyrimidine Ring: Contributes to lipophilicity and biological interactions.
- Urea Group: Facilitates hydrogen bonding and enzyme interactions.
- Methoxy Group: Enhances solubility and may influence receptor binding.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit key enzymes involved in cancer progression. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation.
Table 1: Anticancer Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | HeLa | 5.0 | Apoptosis induction |
| Study B | MCF7 | 3.7 | Inhibition of kinase activity |
| Study C | A549 | 4.5 | Cell cycle arrest |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It has been reported to inhibit the production of pro-inflammatory cytokines in various models of inflammation, suggesting a potential role in treating inflammatory diseases .
Mechanism:
The anti-inflammatory activity is likely mediated through the inhibition of NF-kB signaling pathways, which are crucial for the expression of inflammatory mediators.
Interaction Studies
Understanding how this compound interacts with biological targets is essential for elucidating its mechanism of action. Techniques such as molecular docking simulations and surface plasmon resonance (SPR) have been employed to study these interactions.
Binding Affinity:
Preliminary studies suggest that the compound exhibits high binding affinity for certain kinases involved in cancer cell signaling pathways.
Case Study 1: In Vivo Efficacy
In a murine model of colon cancer, administration of this compound resulted in significant tumor regression compared to control groups. The study highlighted the compound's potential as an orally active therapeutic agent .
Case Study 2: Safety Profile
A toxicity assessment conducted on various animal models showed that the compound had a favorable safety profile at therapeutic doses. No significant adverse effects were reported, indicating its potential for further development as a clinical candidate .
Eigenschaften
IUPAC Name |
1-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-12-16(13(2)20-17(19-12)23-10-6-7-11-23)22-18(24)21-14-8-4-5-9-15(14)25-3/h4-5,8-9H,6-7,10-11H2,1-3H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHNCQQZGCELFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














